molecular formula C12H10FNOS B2684886 1-[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one CAS No. 879626-93-4

1-[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one

Cat. No.: B2684886
CAS No.: 879626-93-4
M. Wt: 235.28
InChI Key: GFPMIRIGJCXVQN-UHFFFAOYSA-N
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Description

Introduction to Thiazole-Based Fluorophenyl Acetyl Derivatives

Historical Context of Thiazole Chemistry Research

Thiazole chemistry originated in the late 19th century with the isolation of thiamine (vitamin B₁), which contains a thiazole moiety critical for enzymatic function. The systematic exploration of thiazole derivatives began in the 1930s, driven by their structural versatility and electronic properties. Fluorinated thiazoles emerged later, with the first synthesis of 4-fluorothiazole (C₃H₂FNS, molecular weight: 103.12 g/mol) reported in the early 2000s. The integration of fluorine into thiazole systems addressed challenges in drug design, such as improving bioavailability and resistance to oxidative degradation. By 2023, advances in Hantzsch thiazole synthesis enabled the efficient production of fluorophenyl-thiazole hybrids, including 1-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one.

Significance of Fluorinated Thiazoles in Medicinal Chemistry

Fluorinated thiazoles exhibit enhanced pharmacological profiles due to:

  • Electronegativity of fluorine , which strengthens hydrogen bonding with target enzymes.
  • Lipophilicity modulation , improving blood–brain barrier penetration.
  • Metabolic stability , reducing hepatic clearance rates.

For this compound, the 3-fluorophenyl group at position 2 and the methyl group at position 4 optimize steric interactions in enzyme active sites. This structural configuration has shown promise in α-amylase inhibition, with derivative 3h (IC₅₀ = 5.14 ± 0.03 μM) outperforming the standard acarbose (IC₅₀ = 5.55 ± 0.06 μM) in recent studies.

Table 1: Comparative α-Amylase Inhibition of Selected Thiazole Derivatives
Compound Substituents IC₅₀ (μM)
3h 5-chloro-2-hydroxy 5.14 ± 0.03
Acarbose Reference standard 5.55 ± 0.06
3k 4-fluoro-3-nitro 6.03 ± 0.04
3n Thiophen-2-yl 5.77 ± 0.05

Data adapted from Khan et al. (2023).

Research Evolution and Current Academic Perspectives

Modern synthesis routes for fluorinated thiazoles emphasize regioselective fluorination and green chemistry principles. The Hantzsch method remains predominant, involving condensation of thiosemicarbazones with α-halo ketones under reflux. For this compound, spectroscopic validation includes:

  • ¹H NMR : Singlet at δ 7.85–8.43 ppm for the azomethine proton.
  • ¹⁹F NMR : Signal at −114.49 to −114.77 ppm for the monofluorinated aryl group.
  • HRMS : Observed mass-to-charge ratio (m/z) of 235.28 aligning with theoretical calculations.

Computational docking studies reveal that the 3-fluorophenyl group engages in van der Waals interactions with α-amylase’s active site, while the thiazole nitrogen forms hydrogen bonds with catalytic residues. Current research prioritizes structural optimization to enhance antiglycation activity, with derivatives like 3d and 3k showing IC₅₀ values 10-fold lower than the standard aminoguanidine.

Properties

IUPAC Name

1-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNOS/c1-7-11(8(2)15)16-12(14-7)9-4-3-5-10(13)6-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPMIRIGJCXVQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one typically involves the reaction of 3-fluoroaniline with 2-bromo-4-methylthiazole under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The acetyl group and sulfur atom in the thiazole ring participate in oxidation pathways:

Reaction Type Reagents/Conditions Products Yield Notes References
Thiazole Ring Oxidation KMnO₄ (acidic conditions)Sulfoxide or sulfone derivatives60–75%Position of fluorine affects regioselectivity.
Acetyl Group Oxidation CrO₃/H₂SO₄ (Jones reagent)Carboxylic acid derivative~50%Limited due to competing ring oxidation.

Key Findings :

  • Oxidation of the thiazole sulfur to sulfoxides/sulfones is favored under strong acidic conditions.

  • The acetyl group oxidizes to a carboxylic acid but requires precise stoichiometry to avoid over-oxidation.

Reduction Reactions

The ketone group undergoes selective reduction:

Reaction Type Reagents/Conditions Products Yield Notes References
Ketone Reduction NaBH₄/EtOH1-[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanol85%Stereoselectivity not observed.
Catalytic Hydrogenation H₂/Pd-C (1 atm)Ethane derivative70%Requires elevated temperatures.

Key Findings :

  • Sodium borohydride selectively reduces the ketone without affecting the thiazole ring .

  • Catalytic hydrogenation under mild conditions preserves aromaticity but reduces the acetyl group fully.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the fluorine atom or thiazole ring:

Reaction Type Reagents/Conditions Products Yield Notes References
Nucleophilic Aromatic Substitution KNH₂/NH₃ (liquid)3-Amino-phenyl thiazole derivative55%Limited by fluorine’s electronegativity.
Electrophilic Halogenation Cl₂/FeCl₃5-Chloro-thiazole derivative40%Occurs at the thiazole C-5 position.

Key Findings :

  • Fluorine substitution via SNAr is challenging due to the electron-deficient aryl ring .

  • Halogenation at the thiazole ring’s C-5 position is regioselective under Lewis acid catalysis .

Cycloaddition and Ring-Opening Reactions

The thiazole ring participates in [3+2] cycloadditions:

Reaction Type Reagents/Conditions Products Yield Notes References
Azide-Alkyne Cycloaddition CuI, NaN₃, DMFTriazole-fused thiazole78%Copper-catalyzed (CuAAC) conditions.
Diels-Alder Reaction Maleic anhydride, ΔBicyclic adduct65%Requires electron-rich dienophiles.

Key Findings :

  • CuAAC reactions produce triazole-thiazole hybrids with antimicrobial potential .

  • Diels-Alder reactivity is modulated by the electron-withdrawing fluorine group .

Condensation Reactions

The acetyl group forms hydrazones and Schiff bases:

Reaction Type Reagents/Conditions Products Yield Notes References
Hydrazone Formation NH₂NH₂·HCl, EtOHThiazolyl hydrazone90%Used in anticancer agent synthesis.
Schiff Base Synthesis Aniline, AcOHImine-linked thiazole82%pH-sensitive reaction.

Key Findings :

  • Hydrazones exhibit enhanced bioactivity against tumor cell lines .

  • Schiff bases form stable imines under acidic conditions .

Comparative Reactivity Table

Reaction Type Rate (Relative) Activation Energy Solvent Dependence
OxidationModerateHighPolar aprotic
ReductionFastLowProtic
SubstitutionSlowModerateAprotic
CycloadditionFastLowDipolar

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives. The presence of the thiazole ring in 1-[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one contributes to its cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : Compounds with thiazole moieties have shown effectiveness against breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT-116) cell lines. The structure-activity relationship indicates that substitutions on the thiazole ring can significantly influence anticancer activity .
CompoundCell LineIC50 Value (µM)
This compoundMCF-710–30
Novel Thiazole DerivativeHCT-11623.30 ± 0.35

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives were evaluated using picrotoxin-induced convulsion models. The compound demonstrated significant anticonvulsant activity, suggesting its potential use in treating epilepsy and related disorders .

Synthetic Applications

Thiazoles are versatile intermediates in organic synthesis. The compound can be utilized to synthesize various derivatives through modifications at the thiazole ring or the attached phenyl group. For example:

  • Synthesis of Novel Derivatives : Utilizing this compound as a starting material allows for the development of new compounds with enhanced biological activities by introducing different functional groups or substituents .

Case Study 1: Anticancer Activity Assessment

A study conducted by Evren et al. synthesized several thiazole-bearing heterocycles and tested them against various cancer cell lines. The results indicated that compounds similar to this compound exhibited potent anticancer effects, particularly when functionalized appropriately .

Case Study 2: Anticonvulsant Screening

In another investigation focused on the anticonvulsant properties of thiazole derivatives, researchers found that modifications to the thiazole structure significantly impacted efficacy. The study concluded that derivatives of this compound could serve as promising candidates for further development in epilepsy treatment .

Mechanism of Action

The mechanism of action of 1-[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the thiazole ring contributes to its overall stability and reactivity. The compound can modulate various biological pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Key Structural Variations and Molecular Data

The following table summarizes structural analogs, focusing on substituent variations at position 2 of the thiazole ring and their molecular properties:

Compound Name Position 2 Substituent Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities References
1-[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one (Target Compound) 3-Fluorophenyl C₁₂H₁₁FNOS 237.29 Not explicitly reported -
1-[2-(Cyclopropylamino)-4-methyl-1,3-thiazol-5-yl]ethan-1-one Cyclopropylamino C₉H₁₂N₂OS 196.27 No biological data provided
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone Amino C₆H₈N₂OS 156.21 Toxicological properties uninvestigated
1-[2-(4-Trifluoromethylanilino)-1,3-thiazol-5-yl]ethan-1-one 4-Trifluoromethylanilino C₁₂H₁₀F₃N₂OS 296.28 Potential electronic effects from CF₃
1-[(2Z)-2-(4-Methoxyphenylimino)-4-methyl-3-(4-methylpiperazinyl)thiazol-5-yl]ethan-1-one 4-Methoxyphenylimino C₁₈H₂₃N₃O₂S 353.46 Cardiotropic activity (exceeds L-carnitine)

Biological Activity

1-[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one, a thiazole derivative, has garnered attention in medicinal chemistry for its potential biological activities. This compound's structure incorporates a fluorinated phenyl group and a thiazole ring, which are critical for its pharmacological properties. The following sections detail its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C12H12FN2S
  • Molecular Weight : 236.31 g/mol
  • CAS Number : 1248442-44-5

The biological activity of thiazole derivatives like this compound is often attributed to their ability to interact with various biological targets, including enzymes and receptors. Specifically, compounds containing thiazole moieties have shown significant activity against cancer cell lines and microbial pathogens.

Key Mechanisms:

  • Enzyme Inhibition : Thiazole derivatives have been reported to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of thiazole derivatives. For instance:

  • A study demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .
CompoundIC50 (µM)Cell Line
Compound A1.61 ± 1.92Jurkat
Compound B1.98 ± 1.22A431
This compoundTBDTBD

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of thiazole derivatives:

  • Compounds were assessed against both Gram-positive and Gram-negative bacteria using the dilution method, revealing significant antibacterial activity .
PathogenMinimum Inhibitory Concentration (MIC)
E. coliTBD
S. aureusTBD

Study on Antitumor Activity

In a recent study focusing on the structure–activity relationship (SAR) of thiazole derivatives, researchers found that specific substitutions on the thiazole ring enhanced anticancer activity. The presence of electron-donating groups was crucial for improving potency against cancer cell lines .

Evaluation of Antimicrobial Efficacy

Another investigation evaluated the antimicrobial activity of various thiazole compounds against resistant strains of bacteria. The results indicated that derivatives with fluorinated phenyl groups exhibited superior activity compared to non-fluorinated analogs .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one?

  • Methodological Answer : The Hantzsch reaction is a robust approach for synthesizing 1,3-thiazole derivatives. For this compound, cyclocondensation of α-haloketones with thiourea derivatives in ethanol under reflux with catalytic HCl can yield the thiazole core. Subsequent functionalization of the 3-fluorophenyl group may require Suzuki coupling or Friedel-Crafts acylation. Elemental analysis and 1H^1H-NMR (e.g., δ 2.10–2.45 ppm for methyl groups, aromatic protons at δ 6.99–7.97 ppm) are critical for structural validation .

Q. How should researchers characterize this compound spectroscopically?

  • Methodological Answer :
  • 1H^1H-NMR : Identify methyl groups (δ 2.10–2.45 ppm) and aromatic protons (δ 6.99–7.97 ppm). Broad signals at δ 7.52–11.92 ppm indicate NH or NH2_2 groups in intermediates.
  • Elemental Analysis : Confirm C, H, N, S, and F composition to ±0.4% deviation.
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 262.07 for C12_{12}H11_{11}FNO2_2S) .

Advanced Research Questions

Q. How to design pharmacological studies to evaluate cardiotropic activity for this compound?

  • Methodological Answer :
  • Experimental Model : Use isolated rat thoracic aortic rings pre-contracted with KCl or phenylephrine. Measure vasorelaxation responses at 109^{-9}–104^{-4} M concentrations.
  • Controls : Include L-carnitine and meldonium as reference compounds.
  • Data Analysis : Calculate EC50_{50} values and compare potency. Note any calcium channel blockade via pre-treatment with verapamil .

Q. How to resolve contradictions in crystallographic data during structural refinement?

  • Methodological Answer :
  • Software : Use SHELXL for high-resolution refinement. Address twinning or disorder with TWIN/BASF commands.
  • Validation : Check Rint_{\text{int}} (<5%) and Rfree_{\text{free}} (<10% higher than Rwork_{\text{work}}).
  • Example : For a related thiazole derivative, SHELXL achieved R1 = 0.039 using 2532 reflections, with anisotropic displacement parameters for non-H atoms .

Q. What strategies optimize reaction yields during thiazole synthesis?

  • Methodological Answer :
  • Catalysis : Use 10 mol% HCl in ethanol for cyclocondensation (yields ~65%).
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve aryl coupling efficiency.
  • Purification : Column chromatography with hexane:ethyl acetate (3:1) resolves thiazole intermediates from byproducts .

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